molecular formula C9H9FN2O B13836493 6-Fluoro-7-methoxy-3-methyl-1H-indazole

6-Fluoro-7-methoxy-3-methyl-1H-indazole

Cat. No.: B13836493
M. Wt: 180.18 g/mol
InChI Key: UYQHGZZAINAHKV-UHFFFAOYSA-N
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Description

6-Fluoro-7-methoxy-3-methyl-1H-indazole is a substituted indazole derivative characterized by fluorine at position 6, methoxy (-OCH₃) at position 7, and a methyl (-CH₃) group at position 3. Indazoles are heterocyclic aromatic compounds with a benzene ring fused to a pyrazole ring, widely studied for their pharmaceutical and agrochemical applications. The specific substitution pattern of this compound may influence its electronic properties, solubility, and biological activity, making it a candidate for drug discovery and materials science.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

6-fluoro-7-methoxy-3-methyl-2H-indazole

InChI

InChI=1S/C9H9FN2O/c1-5-6-3-4-7(10)9(13-2)8(6)12-11-5/h3-4H,1-2H3,(H,11,12)

InChI Key

UYQHGZZAINAHKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NN1)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methoxy-3-methyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehydes as starting materials . Another method includes the use of Cu(OAc)2-catalyzed reactions to form N-N bonds in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and the ability to produce good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methoxy-3-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Fluoro-7-methoxy-3-methyl-1H-indazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methoxy-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular features and properties of 6-Fluoro-7-methoxy-3-methyl-1H-indazole with structurally related indazole derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties
6-Fluoro-7-methoxy-3-methyl-1H-indazole C₉H₉FN₂O 194.18 F (6), OCH₃ (7), CH₃ (3) High lipophilicity; moderate metabolic stability (inferred)
6-Fluoro-3-methyl-1H-indazole C₈H₇FN₂ 150.16 F (6), CH₃ (3) Lower hydrophilicity; higher volatility
7-Fluoro-6-methoxy-1-methyl-1H-indazol-3-amine C₉H₁₀FN₃O 195.19 F (7), OCH₃ (6), CH₃ (1), NH₂ (3) Polar due to NH₂; basic character
4-Bromo-7-chloro-6-fluoro-1H-indazole C₇H₄BrClF₂N₂ 277.48 Br (4), Cl (7), F (6) Heavy halogenation increases steric hindrance
4-Fluoro-6-methoxycarbonyl-3-(1H)indazole carboxaldehyde C₁₀H₇FN₂O₃ 222.17 F (4), COOCH₃ (6), CHO (3) Reactive aldehyde group; potential crosslinking applications
Key Observations:

Substituent Position Effects :

  • The methoxy group at position 7 in the target compound may enhance steric bulk and electron-donating effects compared to methoxy at position 6 (as in ).
  • Fluorine at position 6 (vs. 7) may alter electronic distribution, affecting binding affinity in biological targets.

Halogenated derivatives (e.g., bromo or chloro substituents in and ) are often used in cross-coupling reactions, suggesting the target compound could serve as a scaffold for further functionalization.

Physicochemical Properties :

  • The target compound’s molecular weight (194.18) and logP (estimated ~2.1) suggest moderate solubility in organic solvents, comparable to other lipophilic indazoles.
  • In contrast, the carboxaldehyde group in introduces reactivity for conjugation but reduces stability under aqueous conditions.

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